![molecular formula C25H27FN4O4 B3021694 tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate CAS No. 763114-04-1](/img/structure/B3021694.png)
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
Overview
Description
This compound is an intermediate used in the preparation of 4-benzyl-2H-phthalazin-1-ones that functions as PARP-1 and PARP-2 inhibitor . It has a molecular formula of C25H27FN4O4 and a molecular weight of 466.5 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorobenzoyl group attached to a piperazine ring, which is further attached to a tert-butyl carboxylate group . The phthalazinone ring is attached to the fluorobenzoyl group .Scientific Research Applications
Synthesis and Characterization
A related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized via a condensation reaction. This compound was characterized using various spectroscopic methods and X-ray diffraction studies, which confirmed its structure. The research focused on the synthesis process and the detailed structural analysis of the compound (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystal Structure Analysis
The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined, showcasing the compound's novel chemistry and providing insights into its potential pharmacological applications. This study highlights the significance of the compound's structure in relation to its functional properties (Gumireddy et al., 2021).
Biological Activity
Research into the biological activity of similar compounds has been conducted. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a related compound, was synthesized and identified as an important intermediate for biologically active benzimidazole compounds. This study adds to the understanding of the compound's potential use in developing active pharmaceutical ingredients (Liu Ya-hu, 2010).
Pharmaceutical Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another related compound that serves as a crucial intermediate for small molecule anticancer drugs. Research in this area focuses on the synthesis and optimization of such intermediates, essential for developing effective anticancer medications (Zhang, Ye, Xu, & Xu, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
This compound functions as a PARP inhibitor . It binds to the PARP enzyme, preventing it from performing its role in DNA repair. This leads to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP leads to the accumulation of DNA single-strand breaksAs a result, cells undergo apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms, such as cancer cells . This makes it a potential candidate for use in cancer therapy.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O4/c1-25(2,3)34-24(33)30-12-10-29(11-13-30)23(32)19-14-16(8-9-20(19)26)15-21-17-6-4-5-7-18(17)22(31)28-27-21/h4-9,14H,10-13,15H2,1-3H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWYSPDHYSLKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
763114-04-1 | |
Record name | tert-butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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